2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid
Overview
Description
2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid is a chemical compound with the molecular formula C11H21NO3. It is related to 2-Ethylbutanoic acid, which belongs to the class of organic compounds known as branched fatty acids .
Synthesis Analysis
The synthesis of similar compounds often involves esterification, where an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . Another method involves the transformation of 4-(1H-indol-3-yl)butanoic acid into various intermediates, followed by nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid consists of a butanoic acid group attached to a piperidine ring via an ethyl linker .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the carboxyl group (-COOH) and the nitrogen in the piperidine ring. For example, carboxylic acids can react with alcohols to form esters . Piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of various substituted piperidines .
Physical And Chemical Properties Analysis
While specific physical and chemical properties for 2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid are not available, similar compounds like butanoic acid are known to be colorless, flammable liquids with a pungent, acrid odor. They are slightly soluble in water but miscible with most organic solvents .
Scientific Research Applications
Crystal Structure Analysis
- Crystallographic Studies : Compounds structurally related to “2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid” have been analyzed for their crystal structures, providing insights into their molecular configurations and potential for forming specific molecular interactions. For instance, the study on crystal structure and Hirshfeld surface analysis of similar piperidinone compounds highlights the importance of understanding molecular geometry for designing materials with desired physical and chemical properties (Gümüş et al., 2022).
Synthetic Applications
- Organic Synthesis : Research in the area of efficient alcohol oxidation systems suggests that piperidinyl-based structures can serve as key intermediates or catalysts in the synthesis of carbonyl compounds, emphasizing the versatility of nitrogen-containing heterocycles in organic synthesis (Li & Zhang, 2009).
- Anticancer Agents Synthesis : Piperidinyl derivatives have been explored for their potential as anticancer agents, indicating the relevance of structural modifications in piperidinyl scaffolds for biomedical applications (Temple et al., 1983).
Catalysis and Material Science
- Catalytic and Material Applications : The research on synthetic ion channels and gating of photosensitive synthetic ion channels using photolabile protecting groups, including those related to butanoic acid derivatives, demonstrates the potential for creating responsive materials and devices with applications in controlled release and sensing (Ali et al., 2012).
Combustion Chemistry
- Combustion Model for Butanol Isomers : Studies on the combustion of butanol isomers provide a foundational understanding of the combustion chemistry of linear and branched alcohols, which is essential for the development of bio-derived fuels (Sarathy et al., 2012).
properties
IUPAC Name |
2-(3-ethyl-4-hydroxypiperidin-1-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-8-7-12(6-5-10(8)13)9(4-2)11(14)15/h8-10,13H,3-7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKLAMOUKNEMBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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